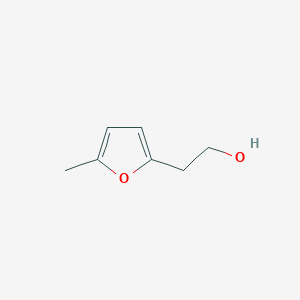

2-(5-Methylfuran-2-yl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-methylfuran-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-6-2-3-7(9-6)4-5-8/h2-3,8H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHSNCBFUWPMKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Biomass-Derived Precursors and Sustainable Synthesis Routes

The foundation for the sustainable production of 2-(5-Methylfuran-2-yl)ethanol lies in the efficient conversion of non-food biomass into versatile chemical building blocks. Hemicellulose, a major component of lignocellulose, serves as a primary renewable feedstock.

Utilization of Hemicellulose and Furfural (B47365) as Feedstocks

Hemicellulose, a heteropolymer of pentoses (like xylose) and hexoses, can be hydrolyzed and subsequently dehydrated to produce furfural. organic-chemistry.org This process is a cornerstone of biorefining, converting agricultural and forestry residues into a valuable platform chemical. organic-chemistry.org Furfural, in turn, is a precursor to 2-methylfuran (B129897) (2-MF), a key intermediate in the synthesis of this compound. The conversion of furfural to 2-MF is typically achieved through a selective hydrogenation step. organic-chemistry.orgmdpi.com

Conversion of 5-Methylfurfural (B50972) to this compound

While the direct conversion of 5-methylfurfural to this compound is not the most direct pathway due to the position of the methyl group, 5-methylfurfural itself is a significant biomass-derived platform molecule. It can be synthesized from the dehydration of 6-deoxyhexoses or through the hydrogenolysis of 5-(hydroxymethyl)furfural (HMF). The reduction of 5-methylfurfural typically yields 5-methylfurfuryl alcohol. google.com

Catalytic Approaches for Synthesis of this compound and Related Compounds

The synthesis of this compound from biomass-derived furans necessitates advanced catalytic strategies to perform key chemical transformations, including C-C bond formation and selective hydrogenation.

Hydrogenation and Hydroxyalkylation/Alkylation Reactions

A plausible and efficient route to this compound involves a two-step process starting from 2-methylfuran:

Hydroxyalkylation/Alkylation (HAA): This reaction involves the coupling of 2-methylfuran with a two-carbon carbonyl compound, such as acetaldehyde, to form an intermediate ketone, 1-(5-methylfuran-2-yl)ethan-1-one. This type of C-C coupling is a well-established method for elongating the carbon chain of furanic compounds. mdpi.comresearchgate.net

Hydrogenation: The subsequent hydrogenation of the ketone intermediate would yield the target alcohol, this compound. This reduction of a carbonyl group to a hydroxyl group is a standard and widely practiced chemical transformation.

The HAA reaction is a versatile tool for creating longer-chain molecules from furanic platforms, which can then be further functionalized. mdpi.comnih.gov

Transition Metal Catalysis in Furan-Alcohol Coupling

Transition metal catalysts are pivotal in mediating the coupling reactions necessary for the synthesis of furan-based alcohols. These catalysts facilitate the formation of carbon-carbon bonds, a critical step in building the molecular framework of compounds like this compound. While direct furan-alcohol coupling to form the target molecule is a complex transformation, related transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for creating C-C bonds. The principles of these reactions can be applied to the design of catalytic systems for furan (B31954) functionalization.

Role of Specific Catalysts (e.g., Ni(OH)x/Ni, Ir/C, CuZnAl) in Furan Chemistry

A variety of heterogeneous catalysts have been developed and optimized for specific transformations within furan chemistry, which are relevant to the synthesis of this compound and its precursors.

Nickel-based Catalysts (e.g., Ni(OH)x/Ni): Nickel catalysts are widely used for hydrogenation reactions. For instance, Raney nickel is effective in the selective hydrogenation of furfural to 2-methylfuran. mdpi.com Modified nickel catalysts can also be employed for the reduction of carbonyl groups, which would be the final step in the synthesis of this compound from its ketone precursor.

Iridium-based Catalysts (e.g., Ir/C): Iridium supported on carbon has shown high activity and selectivity in the hydrogenation of furanic compounds. It is particularly effective in the hydrogenation of the furan ring, but under controlled conditions, it can also be used for the reduction of side-chain functional groups.

Copper-based Catalysts (e.g., CuZnAl): Copper-based catalysts, often in combination with other metals like zinc and aluminum, are highly effective for the hydrogenation of furfural. nih.gov These catalysts are known for their ability to selectively hydrogenate the carbonyl group of furfural to produce furfuryl alcohol, and under different conditions, can also facilitate the hydrogenolysis to 2-methylfuran. The catalytic properties of CuZnAl systems make them suitable candidates for the reduction step in the synthesis of this compound.

The following table summarizes the catalytic systems and their applications in the synthesis of furanic compounds relevant to the production of this compound.

| Catalyst | Precursor | Product | Reaction Type | Reference |

| Raney Nickel | Furfural | 2-Methylfuran | Hydrogenation | mdpi.com |

| CuZn/FeOx | Furfural | 2-Methylfuran | Hydrogenation | nih.gov |

| Niobic Acid | 2-Methylfuran and Furfural | C15 Fuel Precursor | Hydroxyalkylation/Alkylation | researchgate.net |

| Sulfuric Acid | 2-Methylfuran and Furfural | 5,5’-(furan-2-ylmethylene)bis(2-methylfuran) | Hydroxyalkylation/Alkylation | mdpi.com |

Advanced Synthetic Strategies

One-Pot Synthesis Techniques

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, represents a significant advancement in efficiency for chemical production. This approach circumvents the need for lengthy separation and purification processes of intermediate compounds, saving time and resources. While specific one-pot syntheses for this compound are not extensively documented, established methodologies for other furan derivatives provide a framework for its potential one-pot production. rsc.orgnih.gov For instance, processes have been developed for the one-pot synthesis of 5-alkylfuran-2(5H)-ones and 2,5-bis(N-methyl-aminomethyl)furan from biomass-derived precursors. rsc.orgresearchgate.net

Chemo-Enzymatic Synthesis for Chiral Furan Derivatives

The demand for enantiomerically pure compounds, particularly in the pharmaceutical and fine chemical industries, has driven the development of chemo-enzymatic synthesis. This strategy combines the versatility of chemical synthesis with the high selectivity of biocatalysts, such as isolated enzymes or whole-cell systems. rsc.org Enzymes can catalyze reactions with high regio- and enantioselectivity under mild conditions, offering a green alternative to conventional chiral resolution or asymmetric synthesis methods. mdpi.com

For the synthesis of chiral this compound, a chemo-enzymatic approach would typically involve the enzymatic reduction of the precursor ketone, 1-(5-methylfuran-2-yl)ethan-1-one. A range of commercially available alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) could be screened for this transformation. The process would involve:

Chemical Synthesis: Production of the prochiral ketone, 1-(5-methylfuran-2-yl)ethan-1-one, via Friedel-Crafts acylation of 2-methylfuran.

Enzymatic Reduction: Asymmetric reduction of the ketone using a selected reductase. Depending on the enzyme chosen (many of which are available in both (R)- and (S)-selective forms), either enantiomer of the target alcohol can be produced with high enantiomeric excess. This step often requires a cofactor regeneration system, which can be achieved using a sacrificial alcohol like isopropanol.

This hybrid approach leverages the efficiency of chemical synthesis for constructing the carbon backbone and the precision of biocatalysis for introducing chirality, providing a powerful route to enantiopure furan derivatives. nih.gov

Reaction Mechanisms and Kinetics Studies

Understanding the underlying reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Such studies provide insights into reaction pathways, rate-limiting steps, and the influence of various parameters on reaction outcomes.

Mechanistic Investigations of Furan Alkylation and Ethoxylation

The synthesis of this compound inherently involves the formation of a new carbon-carbon bond at the C2 position of the 5-methylfuran ring. The most common method for achieving this is through electrophilic aromatic substitution, specifically Friedel-Crafts type reactions. study.com

Friedel-Crafts Acylation: The introduction of a two-carbon chain can be achieved via acylation with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640), followed by reduction. The mechanism proceeds in several steps: byjus.comsigmaaldrich.com

Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the acyl halide, leading to the formation of a resonance-stabilized acylium ion (CH₃CO⁺). masterorganicchemistry.com

Electrophilic Attack: The electron-rich 2-methylfuran ring attacks the acylium ion. Due to the activating, ortho-directing nature of the methyl group and the oxygen atom, the attack occurs predominantly at the C2 position, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

Deprotonation: A weak base removes a proton from the C2 position, restoring the aromaticity of the furan ring and yielding the acylated product, 1-(5-methylfuran-2-yl)ethan-1-one. The catalyst is regenerated in this step.

Alkylation with Ethylene (B1197577) Oxide: A more direct approach to introduce the 2-hydroxyethyl group is through Friedel-Crafts alkylation using ethylene oxide as the electrophile. In the presence of a Lewis acid, the epoxide ring is activated and opens upon nucleophilic attack by the furan ring at the C2 position. A subsequent aqueous workup protonates the resulting alkoxide to yield this compound directly.

Kinetic Modeling of Furan Derivative Formation

Kinetic modeling provides a quantitative understanding of reaction rates and helps in reactor design and process optimization. Studies on the acylation of 2-methylfuran have elucidated key kinetic parameters. For the acylation of 2-methylfuran with n-octanoic anhydride over an Al-MCM-41 solid acid catalyst, an Eley-Rideal mechanism was proposed to fit the experimental data. osti.gov This model assumes that one reactant (the anhydride) adsorbs onto the catalyst surface, while the other reactant (2-methylfuran) reacts with it from the bulk phase. osti.gov

Kinetic studies on related reactions, such as the hydrogenation of furfural to 2-methylfuran, often employ Langmuir-Hinshelwood-Hougen-Watson (LHHW) models. researchgate.netmdpi.com For instance, a dual-site adsorption model, where furfural and dissociated hydrogen adsorb on different types of active sites, was found to best describe the reaction kinetics over a Ni/BC catalyst. researchgate.netmdpi.com Quantum chemical methods and statistical rate theory have also been used to model the unimolecular decomposition and pyrolysis of 2-methylfuran, providing detailed potential energy surfaces and pressure-dependent rate constants for elementary reactions. rsc.orgresearchgate.net

The following table summarizes key kinetic parameters from a study on 2-methylfuran acylation:

| Parameter | Value | Conditions | Source |

| Apparent Activation Energy (Ea) | 15.5 ± 1.4 kcal/mol | 348–408 K, Al-MCM-41 catalyst | osti.gov |

| Apparent Reaction Order (2-Methylfuran) | ~0.6 | Fixed-bed tubular reactor | osti.gov |

| Apparent Reaction Order (n-Octanoic Anhydride) | ~0.5 | Fixed-bed tubular reactor | osti.gov |

| Apparent Reaction Order (Products) | ~0 | Negligible product inhibition observed | osti.gov |

These kinetic models and parameters are essential for predicting reaction behavior and scaling up the synthesis of furan derivatives like this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR Spectral Analysis of Furan (B31954) Derivatives

The ¹H NMR spectrum of a furan derivative provides a wealth of information based on chemical shifts (δ), signal multiplicity (splitting patterns), and coupling constants (J). The protons on the furan ring typically appear in the aromatic region (δ 6.0-7.5 ppm), with their exact shifts influenced by the electronic effects of the substituents.

For 2-(5-Methylfuran-2-yl)ethanol, the spectrum is predicted to show distinct signals corresponding to the protons of the methyl group, the two methylene (B1212753) groups of the ethanol (B145695) side chain, the hydroxyl group, and the two protons on the furan ring.

Furan Ring Protons (H-3, H-4): The two protons on the furan ring are not equivalent and are expected to appear as doublets due to coupling with each other. In 2-methylfuran (B129897), the H-3 and H-4 protons resonate at approximately δ 5.93 ppm and δ 6.23 ppm, respectively. The presence of the ethanol substituent at the C-2 position will influence these shifts. The H-3 proton is expected to be downfield compared to the H-4 proton.

Ethanol Side-Chain Protons (-CH₂CH₂OH): The two methylene groups form an A₂B₂ system, appearing as two triplets. The methylene group adjacent to the furan ring (-CH₂-) will be deshielded by the aromatic system and is expected to resonate around δ 2.8-3.0 ppm. The methylene group attached to the hydroxyl group (-CH₂OH) would typically appear further downfield, around δ 3.7-3.9 ppm.

Methyl Protons (-CH₃): The methyl group attached to the furan ring is anticipated to produce a singlet at approximately δ 2.2-2.3 ppm, consistent with a methyl group on an aromatic ring.

Hydroxyl Proton (-OH): The hydroxyl proton signal is a singlet whose chemical shift is variable and depends on concentration, temperature, and solvent. It can range from δ 1.0 to 5.0 ppm and may exhibit broadening.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (on ring) | ~2.25 | Singlet (s) | N/A |

| -CH₂- (ring) | ~2.85 | Triplet (t) | ~6.5 |

| -CH₂OH | ~3.80 | Triplet (t) | ~6.5 |

| H-4 (ring) | ~5.90 | Doublet (d) | ~3.0 |

| H-3 (ring) | ~6.05 | Doublet (d) | ~3.0 |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

For this compound, seven distinct carbon signals are expected.

Furan Ring Carbons: Substituted furan rings typically show four signals in the ¹³C NMR spectrum. The oxygen-bearing carbons (C-2 and C-5) are the most deshielded, appearing furthest downfield. In 2-methylfuran, C-2 and C-5 resonate at approximately δ 151.2 and δ 106.1 ppm, respectively. For the target molecule, C-2 (substituted with the ethanol group) and C-5 (substituted with the methyl group) are expected in the δ 150-160 ppm range. The unsubstituted ring carbons, C-3 and C-4, are expected at higher fields, typically between δ 105 and 115 ppm.

Ethanol Side-Chain Carbons: The methylene carbon adjacent to the furan ring (-CH₂-) is expected around δ 30-35 ppm, while the carbon bearing the hydroxyl group (-CH₂OH) will be more deshielded, appearing around δ 60-65 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal is expected to be the most upfield signal in the spectrum, typically around δ 13-15 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (on ring) | ~13.5 |

| -CH₂- (ring) | ~30.0 |

| -CH₂OH | ~61.0 |

| C-4 (ring) | ~106.0 |

| C-3 (ring) | ~108.0 |

| C-5 (ring) | ~151.0 |

Advanced NMR Techniques for Stereochemical Assignments

While this compound is achiral, advanced NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would confirm the coupling between the protons on the ethanol side chain, showing a cross-peak between the signals at δ ~2.85 ppm and δ ~3.80 ppm. It would also show a correlation between the two furan ring protons (H-3 and H-4).

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal. For example, it would link the proton signal at δ ~2.25 ppm to the carbon signal at δ ~13.5 ppm (-CH₃) and the proton doublet at δ ~5.90 ppm to its attached carbon (C-4).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between different parts of the molecule. Key correlations would include:

A cross-peak between the methyl protons (-CH₃) and the C-5 and C-4 carbons of the furan ring.

Correlations between the methylene protons adjacent to the ring (-CH₂-) and the furan carbons C-2 and C-3.

Correlations between the furan proton H-3 and the carbons C-2, C-4, and the adjacent methylene carbon of the side chain.

These techniques, used in concert, would provide irrefutable evidence for the structure of this compound and confirm the predicted assignments.

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis and Functional Group Identification

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its constituent functional groups. globalresearchonline.net

O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group, which is typically involved in hydrogen bonding.

C-H Stretching:

Aromatic C-H stretching vibrations from the furan ring are expected just above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹).

Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the furan ring typically give rise to characteristic bands in the 1500-1650 cm⁻¹ region.

C-O Stretching: Two distinct C-O stretching vibrations are expected. The C-O-C stretch of the furan ring ether linkage usually appears as a strong band around 1000-1100 cm⁻¹. The C-O stretch of the primary alcohol group will be found in the 1050-1150 cm⁻¹ region.

CH₂ and CH₃ Bending: Bending (scissoring, rocking, and wagging) vibrations for the methylene and methyl groups are expected in the fingerprint region, roughly between 1350 and 1470 cm⁻¹.

Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch | 3200 - 3600 (broad) | IR |

| Aromatic C-H Stretch | 3100 - 3150 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| C=C Ring Stretch | 1500 - 1650 | IR, Raman |

| CH₂/CH₃ Bending | 1350 - 1470 | IR |

| C-O Stretch (Alcohol) | 1050 - 1150 | IR |

Characterization of Specific Bonds and Molecular Conformations

While IR is excellent for identifying polar functional groups, Raman spectroscopy is often more sensitive to the vibrations of the non-polar carbon backbone and symmetric vibrations. The combination of both techniques provides a more complete vibrational profile.

The specific frequencies and intensities of the ring "breathing" modes and other skeletal vibrations in the fingerprint region (< 1500 cm⁻¹) are sensitive to the substitution pattern on the furan ring. High-resolution infrared spectroscopy, in combination with theoretical calculations, can provide detailed information on the molecule's conformational preferences, particularly the orientation of the ethanol side chain relative to the furan ring. nih.gov The rotational freedom around the C-C single bond connecting the ring and the side chain can lead to different stable conformers, which may be distinguishable by subtle shifts in their vibrational spectra. The analysis of these low-frequency modes can offer insights into the molecule's three-dimensional structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and structure of a compound. In the analysis of this compound, mass spectrometry, particularly in high resolution, is indispensable for confirming its elemental composition and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound, HRMS is used to confirm its molecular formula, C₇H₁₀O₂. By measuring the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) and comparing it to the theoretical mass calculated from the isotopic masses of its constituent atoms, an unambiguous formula can be assigned.

The theoretical exact mass of this compound is calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁶O). This precise measurement helps to distinguish it from other isobaric compounds (compounds with the same nominal mass but different elemental formulas).

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₀O₂ |

| Calculated Exact Mass | 126.0681 u |

| Nominal Mass | 126 u |

An experimental HRMS measurement yielding a mass value extremely close to 126.0681 would serve as strong evidence to confirm the molecular formula of the compound.

Electron Ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion. The resulting fragmentation pattern is a unique "fingerprint" that provides structural information. For this compound, the fragmentation is influenced by the furan ring and the ethanol side chain.

The fragmentation of furan-containing molecules often involves several characteristic pathways:

Cleavage of the side chain: The bond between the furan ring and the ethyl alcohol group (C-C bond) is susceptible to cleavage.

Benzylic-type cleavage: The C-C bond beta to the furan ring can break, leading to the formation of a stable, resonance-delocalized furfuryl-type cation. This is often the most significant fragmentation pathway.

Loss of small neutral molecules: Molecules like water (H₂O), carbon monoxide (CO), or formaldehyde (B43269) (CH₂O) can be eliminated from the side chain or the ring itself.

Ring opening: The furan ring can undergo cleavage, although this often requires higher energy.

For this compound, a primary fragmentation event would be the cleavage of the Cα-Cβ bond of the side chain, leading to the formation of the highly stable 5-methylfurfuryl cation at m/z 95. Another significant fragment would arise from the loss of a water molecule from the molecular ion, resulting in an ion at m/z 108.

Table 2: Plausible Mass Spectrometric Fragments of this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 126 | Molecular Ion | [C₇H₁₀O₂]⁺ | Ionization of the parent molecule |

| 111 | [M - CH₃]⁺ | [C₆H₇O₂]⁺ | Loss of a methyl radical from the molecular ion |

| 95 | [M - CH₂OH]⁺ | [C₆H₇O]⁺ | Cleavage of the Cα-Cβ bond (benzylic-type cleavage) |

| 81 | [C₅H₅O]⁺ | [C₅H₅O]⁺ | Loss of CH₂ from the m/z 95 fragment |

X-ray Crystallography and Solid-State Characterization

These studies confirm bond lengths and angles consistent with the aromatic nature of the furan ring and the sp³ hybridization of the side chain carbons. The C-O bond lengths within the furan ring are typically shorter than a standard C-O single bond, indicative of electron delocalization.

Table 3: Representative Crystallographic Data for a Furan Derivative

| Parameter | (E)-1-(2,4-dimethylfuran-3-yl)-3-phenylprop-2-en-1-one iucr.org |

|---|---|

| Chemical Formula | C₁₅H₁₄O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2345 (3) |

| b (Å) | 5.8698 (2) |

| c (Å) | 19.3364 (6) |

| β (°) | 104.228 (3) |

| Volume (ų) | 1235.12 (7) |

| Z | 4 |

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.gov By mapping properties onto this surface, one can identify the types and relative importance of different contacts that stabilize the crystal structure. For furan derivatives, this analysis typically highlights the significance of van der Waals forces and, when present, hydrogen bonding. iucr.orgiucr.org

The analysis generates a 2D fingerprint plot that summarizes the intermolecular contacts. For a molecule like this compound, the presence of the hydroxyl group would lead to prominent O···H contacts, indicative of strong hydrogen bonding, which would likely dominate the crystal packing. Other significant interactions would include H···H and C···H contacts.

Table 4: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Furan Derivative

| Interaction Type | Contribution (%) in bis{(Z)-2-[(furan-2-yl)methylidene]hydrazine-1-carbothioamidato-κ²N¹,S}nickel(II) dimethanol solvate iucr.org |

|---|---|

| H···H | 37.7 |

| C···H / H···C | 14.6 |

| O···H / H···O | 11.5 |

| S···H / H···S | 10.6 |

| Other | 25.6 |

This data illustrates that even in complex derivatives, hydrogen- and carbon-hydrogen contacts account for a significant portion of the intermolecular interactions, a trend that would also be expected for this compound. nih.goviucr.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure. The absorption of energy corresponds to the promotion of electrons from a ground state to a higher energy excited state. In this compound, the furan ring acts as the primary chromophore.

Furan itself exhibits a strong absorption band in the UV region around 200-220 nm, which is attributed to a π → π* electronic transition within the aromatic system. researchgate.net The presence of substituents on the furan ring can cause a bathochromic shift (a shift to longer wavelengths) and/or a hyperchromic effect (an increase in absorption intensity).

For this compound, the methyl and hydroxyethyl (B10761427) groups are expected to act as auxochromes, modifying the absorption profile of the furan chromophore. The spectrum would likely show a primary absorption maximum (λmax) slightly shifted to a longer wavelength compared to unsubstituted furan. The ethanol side chain itself does not absorb in the near-UV region.

Table 5: Expected UV-Vis Absorption Data for Furan and Substituted Furans

| Compound | Chromophore | Expected λmax (nm) | Type of Transition |

|---|---|---|---|

| Furan | Furan Ring | ~208 | π → π* |

| 2-Methylfuran | Substituted Furan Ring | ~215-220 | π → π* |

The exact λmax and molar absorptivity (ε) would be determined experimentally and can be influenced by the solvent used for the analysis.

Electronic Transitions and Conjugation Effects in Furan Systems

The UV-Vis spectrum of furan and its derivatives is primarily characterized by transitions involving the π-electrons of the aromatic ring. For this compound, the principal electronic transition observed is the π→π* transition. This involves the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital.

Theoretical studies on simpler furan derivatives, such as furan, 2-methylfuran, and 2,5-dimethylfuran (B142691), have consistently shown that their UV spectra are dominated by a single intense absorption band corresponding to this π→π* transition. nih.gov The presence of substituents on the furan ring, such as the methyl and hydroxyethyl groups in this compound, influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

The substitution of a hydrogen atom with a -CH2OH group has been observed to have a relatively minor effect on the frontier molecular orbitals of the furan ring, suggesting that the core electronic structure of the furan moiety remains largely intact. researchgate.net However, the presence of the electron-donating methyl group at the 5-position is expected to exert a more noticeable influence. This alkyl substitution increases the electron density of the π-system, which can lead to a bathochromic (red) shift in the absorption maximum compared to unsubstituted furan. This shift indicates a slight narrowing of the HOMO-LUMO gap.

The conjugation within the furan ring is a key determinant of its electronic properties. The oxygen heteroatom possesses a p-orbital that participates in the π-system, contributing a lone pair of electrons to the conjugated double bonds. This delocalization of electrons across the planar furan ring is what gives rise to its aromatic character and is fundamental to the observed π→π* transitions.

To provide a quantitative understanding of the electronic transitions in this compound, a combination of experimental data from closely related compounds and theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed. TD-DFT is a robust computational method for predicting the electronic absorption spectra of molecules. mdpi.com

Below is a data table summarizing the expected UV-Vis spectroscopic data for this compound in an ethanol solvent, based on analysis of related furan derivatives and theoretical considerations.

| Parameter | Value | Description |

|---|---|---|

| λmax (nm) | ~220-225 | The wavelength of maximum absorbance, corresponding to the primary π→π* electronic transition. |

| Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | ~8,000 - 12,000 | A measure of how strongly the compound absorbs light at λmax. High values are characteristic of allowed π→π* transitions. |

| Solvent | Ethanol | The solvent in which the spectrum is measured. Polar solvents can influence the position and intensity of absorption bands. |

| Transition Type | π→π* | The type of electronic transition responsible for the main absorption band. |

Detailed Research Findings:

Theoretical studies on furan and its alkylated derivatives indicate that the C=C stretching vibrations are sensitive to substitution, with an increase in the number of methyl groups leading to a decrease in the frequency of these vibrations. nih.gov This is indicative of the electronic influence of the alkyl groups on the π-system of the furan ring.

Furthermore, computational analyses of the electronic properties of substituted furans have shown that the regiochemistry of substitution can significantly impact the HOMO-LUMO gap. nih.gov For instance, substitution at the terminal positions of an oligofuran system can lead to a narrower energy gap. nih.gov In the case of this compound, the substituents are positioned to effectively influence the conjugated system of the furan ring.

The ethanol substituent at the 2-position, while having a modest electronic effect on the chromophore itself, can influence the molecule's interaction with polar solvents through hydrogen bonding. This can lead to solvatochromic shifts, where the λmax changes with solvent polarity. However, for the primary π→π* transition in furan derivatives, these shifts are generally less pronounced than for transitions involving non-bonding electrons (n→π*).

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed for its balance of accuracy and computational efficiency in predicting molecular properties. nih.govglobalresearchonline.net

The first step in the computational analysis of a molecule like 2-(5-Methylfuran-2-yl)ethanol is to determine its most stable three-dimensional structure, a process known as geometry optimization. DFT calculations, often using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to find the minimum energy conformation of the molecule. nih.govresearchgate.net For furan (B31954) and its derivatives, the five-membered ring is generally planar. wikipedia.org The optimization process precisely calculates bond lengths, bond angles, and dihedral angles that correspond to the molecule's ground state.

The electronic structure of this compound is also elucidated through DFT. The furan ring possesses aromatic character due to the delocalization of one of the oxygen atom's lone pairs into the ring, creating a 4n+2 aromatic system according to Hückel's rule. wikipedia.org However, the aromaticity of furan is less pronounced than that of benzene. wikipedia.org Computational analyses like Natural Bond Orbital (NBO) studies can provide detailed information about charge distribution, intramolecular interactions, and the nature of the chemical bonds, revealing the electron-donating effects of the oxygen heteroatom and the methyl and ethanol (B145695) substituents. nih.gov

DFT calculations are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental spectra for validation. researchgate.net

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. globalresearchonline.net Theoretical calculations for furan derivatives have shown good correlation with experimental data, aiding in the assignment of complex spectra. researchgate.netresearchgate.net For this compound, this method would predict the chemical shifts for the protons and carbons of the furan ring, the methyl group, and the ethanol side chain.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated by performing a frequency analysis on the optimized geometry. These calculations yield the theoretical infrared (IR) and Raman spectra. nih.govglobalresearchonline.net The computed frequencies correspond to specific vibrational modes, such as C-H stretching, C=C stretching of the furan ring, and O-H stretching from the ethanol group. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. globalresearchonline.net By computing the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). For furan derivatives, the transitions are typically of the π → π* type. globalresearchonline.net

To illustrate the accuracy of such predictions, the following table shows a comparison of theoretical and experimental spectroscopic data for the closely related compound, 2-acetyl-5-methylfuran.

| Spectroscopic Data | Experimental Value | Theoretical (DFT) Value |

| ¹H NMR (ppm) | ||

| H3 | 6.22 | 6.27 |

| H4 | 7.08 | 7.05 |

| CH₃ (ring) | 2.40 | 2.37 |

| CH₃ (acetyl) | 2.42 | 2.39 |

| IR (cm⁻¹) | ||

| C=O Stretch | 1665 | 1670 |

| Ring C=C Stretch | 1575 | 1580 |

| UV-Vis λmax (nm) | 289 | 285 |

Data synthesized from studies on 2-acetyl-5-methylfuran for illustrative purposes. researchgate.net

Quantum chemical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. This involves identifying transition states (the highest energy point along a reaction coordinate) and intermediates. nih.gov

For a molecule structurally similar to this compound, namely 5-methyl-2-ethylfuran, theoretical studies on its thermal decomposition have been performed. These studies investigated hydrogen abstraction reactions, which are crucial in combustion and atmospheric chemistry. nih.gov Using high-level methods like CBS-QB3, the energy barriers for the abstraction of hydrogen atoms from different sites on the molecule were calculated. For instance, the H-abstraction from the ethyl group by a hydrogen atom leads to the formation of a 2-(5-methylfuran-2-yl)ethyl radical. nih.gov The calculated potential energy surface revealed that abstraction of the hydrogen from the carbon adjacent to the furan ring has a lower energy barrier compared to other positions on the ethyl chain. nih.gov

Similarly, computational studies on the acid-catalyzed reactions of other furan derivatives, such as the Diels-Alder reaction of 2,5-dimethylfuran (B142691), have shown how catalysts can alter reaction pathways, for example, by changing a mechanism from concerted to stepwise. researchgate.net These approaches could be applied to study reactions involving the hydroxyl group or the furan ring of this compound, such as dehydration or oxidation.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior and conformational dynamics.

While the furan ring is largely planar, it does exhibit some flexibility. MD simulations can explore the conformational landscape of this compound, particularly the rotation around the single bonds connecting the ethanol side chain to the furan ring and the flexibility within the side chain itself. Theoretical studies on furan have identified different relaxation pathways from excited states, including ring-puckering and ring-opening, which highlights the dynamic nature of the furan structure. mdpi.com In substituted furans, the rotational barrier of the substituent groups is a key parameter that can be determined by scanning the potential energy surface. olemiss.edu For the ethanol substituent, different rotational conformers (rotamers) would exist, and MD simulations could determine their relative populations and the energy barriers for interconversion.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for studying these solvent effects at a molecular level. nih.gov By simulating this compound in a box of explicit solvent molecules (e.g., water, ethanol), one can analyze the solvation structure, hydrogen bonding interactions, and the influence of the solvent on the molecule's conformation. mdpi.com

All-atom molecular dynamics simulations can be used to study how different solvents solvate the molecule, which can lead to more extended or compact conformations. nih.gov For example, the hydrogen-bonding capabilities of the hydroxyl group in the ethanol side chain would lead to strong interactions with protic solvents like water or ethanol. These interactions can be quantified by calculating radial distribution functions (RDFs) and analyzing hydrogen bond lifetimes. mdpi.com Furthermore, computational methods can combine DFT with continuum solvent models (like the Polarizable Continuum Model, PCM) to understand how a solvent affects reaction energetics and mechanisms, providing a more complete picture of chemical reactivity in solution. researchgate.net

Quantitative Structure-Property Relationships (QSPR) and Machine Learning Applications

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural or property descriptors of chemical compounds with their physical, chemical, or biological properties. mdpi.com In conjunction with machine learning (ML) algorithms, QSPR provides a powerful computational tool for predicting the properties of novel molecules, thereby accelerating research and development while reducing the need for expensive and time-consuming experiments. mdpi.comqmul.ac.uk

The search for next-generation alternative fuels has led to significant interest in furan derivatives, which can be derived from biomass. osti.gov To efficiently screen potential fuel candidates, predictive models are employed to evaluate their fuel properties prior to synthesis. osti.govescholarship.org QSPR and machine learning, particularly artificial neural networks (ANNs), have proven effective in predicting key fuel indicators like the cetane number (CN), a measure of a fuel's ignition quality. osti.govescholarship.org

These predictive models work by analyzing the molecular structure of furan derivatives and correlating it with their known fuel properties. qmul.ac.uk The process involves using computational software to generate a large number of molecular descriptors that characterize the molecule's topology, geometry, and electronic features. escholarship.org Feature selection techniques are then used to identify the most relevant descriptors that influence a specific property, such as the cetane number. qmul.ac.uk Machine learning algorithms are trained on datasets of compounds with known properties to build models that can then predict these properties for new, untested molecules. qmul.ac.ukescholarship.org

Recent studies have demonstrated the successful application of ANNs to predict the cetane number of furanic biofuel candidates with a relatively small error. osti.govescholarship.org For instance, improvements in model architecture and the expansion of the training dataset to include more furan-based molecules have been shown to significantly enhance predictive accuracy. escholarship.org One study reported that expanding the dataset improved the predictive accuracy for furan-based molecules by an average of 49.21%. osti.gov A machine learning-quantitative structure property relationship (ML-QSPR) method has been developed to predict 15 different fuel physicochemical properties for 23 fuel types, including furans, with high accuracy. birmingham.ac.ukresearchgate.net

| Predicted Fuel Property | Modeling Approach | Applicable Chemical Families | Reported Accuracy Metric |

|---|---|---|---|

| Cetane Number (CN) | Artificial Neural Networks (ANN) analyzing QSPR | Furan derivatives, various biofuels | Root-Mean-Squared Error (RMSE) of 5.97 CN units escholarship.org |

| Research Octane Number (RON) | ML-QSPR | Furans, Alkanes, Alcohols, Aromatics, etc. birmingham.ac.ukresearchgate.net | Average R² of 0.9816 across 15 properties birmingham.ac.ukresearchgate.net |

| Motor Octane Number (MON) | ML-QSPR | Furans, Alkanes, Alcohols, Aromatics, etc. birmingham.ac.ukresearchgate.net | Average R² of 0.9816 across 15 properties birmingham.ac.ukresearchgate.net |

| Liquid Density | ML-QSPR | Furans, Alkanes, Alcohols, Aromatics, etc. birmingham.ac.ukresearchgate.net | Average R² of 0.9816 across 15 properties birmingham.ac.ukresearchgate.net |

| Lower Heating Value (LHV) | ML-QSPR | Furans, Alkanes, Alcohols, Aromatics, etc. birmingham.ac.ukresearchgate.net | Average R² of 0.9816 across 15 properties birmingham.ac.ukresearchgate.net |

Beyond fuel properties, QSPR and machine learning models are widely developed to predict a diverse range of chemical and physicochemical properties for various classes of compounds, including furan derivatives. digitaloceanspaces.comnih.gov These models are crucial in fields like materials science and drug discovery for screening compounds with desired characteristics. digitaloceanspaces.comnih.gov The development of these models relies on establishing a correlation between molecular descriptors and the property of interest. digitaloceanspaces.com

For furan derivatives, QSPR models have been developed to predict properties such as their efficacy as corrosion inhibitors for mild steel. digitaloceanspaces.com In such studies, quantum chemical calculations, like Density Functional Theory (DFT), are used to compute electronic properties of the molecules. digitaloceanspaces.comresearchgate.net These properties, including the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), dipole moment, and electronegativity, serve as descriptors. digitaloceanspaces.com

Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then employed to build the QSPR model. digitaloceanspaces.comresearchgate.net The robustness and predictive power of the resulting models are validated using cross-validation techniques and external test sets. researchgate.net The success of these models indicates that descriptors related to molecular properties, topological indices, and functional group counts can effectively be used to develop highly correlated QSPR models for predicting various properties. researchgate.net

| Predicted Property | Model Type | Descriptors Used | Statistical Method |

|---|---|---|---|

| Corrosion Inhibition Efficiency | QSPR | EHOMO, ELUMO, Dipole Moment, Hardness, Softness digitaloceanspaces.com | MLR, PCR, PLS digitaloceanspaces.com |

| Thermodynamic Properties (e.g., ΔH°f) | QSPR | Topological indices, GETAWAY descriptors, Constitutional indices researchgate.net | Genetic Algorithm (GA) - MLR researchgate.net |

| Biological Activity (LogD, Target Binding) | Deep Learning | Molecular Fingerprints from Variational Autoencoder researchgate.netulster.ac.uk | Deep Neural Networks (DNN) ulster.ac.uk |

| Pesticidal Properties | QSPR | Pharmacophore groups from 3D-QSPR irma-international.org | Not Specified irma-international.org |

Applications in Advanced Materials and Catalysis

Utilization as a Building Block in Organic Synthesis

As a heterocyclic building block, 2-(5-Methylfuran-2-yl)ethanol serves as a foundational component for constructing more complex chemical architectures. bldpharm.com Its utility stems from the ability to selectively target its different reactive sites.

The 5-methylfuran moiety is a versatile precursor for synthesizing intricate molecular structures. While direct synthetic applications of this compound are an emerging area of research, the reactivity of the core structure is well-established. For instance, related compounds such as 2-hydroxyaryl(5-methylfur-2-yl)alkanes, synthesized from 2-methylfuran (B129897) and 2-hydroxybenzylic alcohols, can be rearranged into complex 3-R-benzo[b]furan derivatives when treated with an ethanolic HCl solution. mdpi.comresearchgate.net This type of furan (B31954) ring-opening and subsequent ring-closure reaction highlights the potential of the (5-methylfuran-2-yl) group in this compound to be transformed into other valuable heterocyclic systems like benzofurans. mdpi.comresearchgate.net

Furthermore, the furan ring can undergo hydrolysis under acidic conditions to form stable 2,5-dione structures, which can then be used in bio-orthogonal ligation reactions to form stable pyridazinium adducts. nih.gov This demonstrates the potential for converting the furan portion of this compound into linear dione structures, which are themselves valuable synthetic intermediates. The reactivity of the furan nucleus allows it to act as a precursor for a variety of high-value chemicals and complex molecules.

For a compound to be used in the production of common polymers like polyesters or polyamides, it typically needs to be difunctional (containing two reactive groups). In its current form, this compound is a monofunctional alcohol, making it unsuitable for direct polymerization via polycondensation reactions.

However, it can serve as a valuable precursor for the synthesis of novel monomers. The versatility of furan chemistry allows for the introduction of a second functional group onto the molecule. Potential chemical pathways could include the functionalization of the methyl group or the addition of a reactive group to the furan ring itself. The broad research into converting biomass-derived furanics, such as 5-hydroxymethylfurfural (B1680220) (HMF), into a wide array of polymer precursors underscores the potential for chemically modifying this compound for applications in materials science. researchgate.net

Role in Fuel and Biofuel Development

Furan derivatives are recognized as a promising class of second-generation biofuels due to their favorable physicochemical properties compared to traditional ethanol (B145695). researchgate.netresearchgate.net They generally possess higher energy densities, higher octane numbers, and are non-miscible with water, which simplifies the production and storage process. mdpi.comresearchgate.net

While extensive research has been conducted on furanic compounds like 2-methylfuran (2-MF) and 2,5-dimethylfuran (B142691) (DMF) as gasoline additives and standalone biofuels, specific studies on the application of this compound in fuel formulations are not yet widely reported. acs.orgrsc.org The research on 2-MF has demonstrated its potential as a superior alternative to ethanol, suggesting that other functionalized furans, including this compound, represent a promising area for future investigation in the development of advanced biofuels. mdpi.com

One of the most significant applications for this compound is its potential conversion into high-density, long-chain alkanes suitable for use as diesel or jet fuel. This transformation is typically achieved through a two-stage catalytic process involving C-C bond formation followed by hydrodeoxygenation (HDO). nih.gov

The process begins with a hydroxyalkylation/alkylation (HAA) reaction, where furan compounds are coupled with biomass-derived aldehydes or ketones to increase their carbon chain length and molecular weight. mdpi.comnih.gov For example, 2-methylfuran is often reacted with furfural (B47365), cyclohexanone, or butanal over solid acid catalysts to produce C9-C16 oxygenated precursors. mdpi.com These larger molecules are then subjected to HDO, a process that uses hydrogen gas and a metal catalyst (such as Ni, Pt, or Pd) to remove all oxygen atoms from the molecule, yielding a mixture of linear, branched, and cyclic alkanes. escholarship.orgosti.govresearchgate.net This HDO step effectively converts the oxygen-rich furanic precursor into a high-energy-density hydrocarbon fuel.

Given its structure, this compound is an ideal candidate for this process. The furan ring can participate in HAA reactions to build a larger carbon skeleton, and the hydroxyl group on the ethanol side-chain would be readily removed along with the furanic oxygen during the subsequent HDO stage. Research on the HDO of 2-methylfuran has shown that high yields of liquid alkanes (over 90%) can be achieved, demonstrating the viability of this pathway for converting furanic compounds into drop-in liquid fuels. mdpi.com

| Reactants | Catalyst | Primary Product | Yield | Reference |

|---|---|---|---|---|

| 2-Methylfuran + 5-Methylfurfural (B50972) | Sulfuric Acid or p-Toluenesulfonic Acid | C9-C16 Alkane Precursors | 92.1% (after HDO) | mdpi.com |

| 2-Methylfuran + Furfural | Formic Acid | 5,5'-(furan-2-ylmethylene)bis(2-methylfuran) | 88.9% | mdpi.com |

| 2-Methylfuran + Cyclohexanone | Solid Acid Resin (Bisphenol A-based) | 5,5'-(cyclohexane-1,1-diyl)bis(2-methylfuran) | 98% | mdpi.com |

Direct experimental data on the combustion characteristics and engine performance of this compound are not available in the reviewed literature. However, extensive studies on the closely related compound 2-methylfuran (2-MF) provide valuable insights into the potential behavior of furan-based fuels in internal combustion engines.

When tested in a direct-injection spark-ignition (DISI) engine, 2-MF exhibits several distinct advantages over both gasoline and ethanol. bham.ac.ukresearchgate.netcoventry.ac.uk Key findings from these studies include:

Faster Burning Rate: 2-MF has a significantly faster burning rate, leading to a shorter combustion duration compared to gasoline, ethanol, and DMF. bham.ac.uk This rapid energy release results in higher in-cylinder peak pressures. repec.org

Superior Knock Resistance: Like other furanics, 2-MF demonstrates better knock suppression ability than gasoline, which allows for more advanced spark timing and potentially higher engine compression ratios. bham.ac.ukresearchgate.net

Higher Thermal Efficiency: Due to its fast burning rate and excellent knock resistance, 2-MF consistently produces higher indicated thermal efficiency than both gasoline and DMF across various engine loads. bham.ac.ukcoventry.ac.uk

Fuel Consumption: Compared to ethanol, 2-MF results in approximately 30% lower volumetric indicated specific fuel consumption, a direct consequence of its higher energy density. coventry.ac.uk

These characteristics position furan-based compounds as highly competitive candidates for future high-performance biofuels. While the additional ethanol group in this compound would alter its specific properties, the performance of 2-MF provides a strong indication of the promising combustion behavior inherent to the 5-methylfuran structure.

| Property | 2-Methylfuran (2-MF) | Gasoline | Ethanol | Reference |

|---|---|---|---|---|

| Energy Density (MJ/L) | 29.9 | 32.0 | 21.2 | researchgate.netcoventry.ac.uk |

| Research Octane Number (RON) | 109 | 91-99 | 109 | researchgate.netcoventry.ac.uk |

| Latent Heat of Vaporization (kJ/kg) | 358.4 | 350 | 904 | researchgate.netcoventry.ac.uk |

| Stoichiometric Air/Fuel Ratio | 10.6 | 14.7 | 9.0 | researchgate.netcoventry.ac.uk |

Ligand Design in Metal-Catalyzed Reactions

The use of furan-containing compounds as ligands in metal-catalyzed reactions is a field of significant interest due to the unique electronic properties and coordination capabilities of the furan ring. However, specific studies detailing the synthesis of ligands directly from this compound are not prominently featured in current research literature.

Synthesis of Furan-Containing Ligands for Catalysis

Generally, furan-containing ligands are synthesized to create a stable complex with a metal center, thereby influencing the catalyst's activity, selectivity, and stability. The synthesis often involves the functionalization of the furan ring or its side chains. Alcohols, such as this compound, can serve as versatile starting materials for creating ligands. The hydroxyl group (-OH) is a key functional group that can be converted into other moieties, such as phosphines, amines, or N-heterocyclic carbenes (NHCs), which are known to coordinate effectively with transition metals.

For instance, a common strategy involves converting the alcohol to an alkyl halide, followed by reaction with a phosphine source to create a phosphine ligand. Alternatively, the alcohol could be oxidized to an aldehyde or carboxylic acid, which then serves as a handle for further elaboration into more complex ligand structures. While these are established synthetic routes, their specific application starting from this compound for the express purpose of creating ligands for catalysis is not detailed in available studies. General metal-catalyzed synthesis of furans often involves processes like the cycloisomerization of enynols or the cyclization of propargyl vinyl ethers, utilizing catalysts based on gold, palladium, or ruthenium.

Evaluation in Specific Catalytic Processes (e.g., Dimerization, Alkylation)

The evaluation of a ligand's performance is crucial for its practical application. This typically involves testing the metal-ligand complex in specific catalytic reactions, such as dimerization or alkylation, and measuring outcomes like yield, turnover number (TON), and turnover frequency (TOF). The electronic and steric properties of the ligand—influenced by substituents like the methyl and ethanol groups on the furan ring—can fine-tune the catalyst's performance.

In the context of alkylation, for example, catalysts are often used in the reaction of 2-methylfuran with various aldehydes and ketones. While this compound is not directly cited as a ligand precursor in these studies, the broader family of furan derivatives is explored in reactions like hydroxyalkylation/alkylation (HAA) to produce fuel precursors and other valuable chemicals. Solid acid catalysts, such as zeolites and sulfonic acid resins, are commonly employed for these transformations. The performance of a hypothetical ligand derived from this compound in such processes would be compared against these established catalytic systems.

Table 1: General Catalysts Used in Alkylation Reactions of 2-Methylfuran This table is illustrative of catalysts used for a related compound, 2-methylfuran, as direct data for ligands derived from this compound is unavailable.

| Catalyst Type | Example | Reaction | Typical Yield |

|---|---|---|---|

| Solid Acid Resin | Amberlyst-15 | Hydroxyalkylation/Alkylation | 59-98% |

| Solid Acid Resin | Nafion-212 | Alkylation with Mesityl Oxide | ~70% |

| Supported Acid | TFA-ZrO₂ | Alkylation with Acetoin | ~93% |

| Mineral Acid | Sulfuric Acid | Hydroxyalkylation/Alkylation | High |

Pharmaceutical and Agro-Chemical Intermediates

The furan scaffold is a common motif in a wide range of biologically active molecules, making furan derivatives valuable intermediates in the pharmaceutical and agrochemical industries.

Precursor for Bioactive Molecules

The 5-methylfuran-2-yl moiety is a structural component that can be incorporated into larger, more complex molecules with potential biological activity. One documented transformation of this core structure involves the hydrolysis of the furan ring under acidic conditions to generate a 2,5-dione. This resulting diketone is a stable, yet reactive, species that can participate in bio-orthogonal ligation reactions, for example, by reacting with hydrazine nucleophiles to form stable pyridazinium adducts. This type of reaction is valuable in chemical biology for linking molecules together in complex biological environments, such as in peptide-peptide ligation or on DNA templates. The ability of the 5-methylfuran-2-yl group to act as a masked precursor to the reactive 2,5-dione functionality demonstrates its potential as a valuable building block for constructing bioactive conjugates and materials.

Synthesis of Anti-Neuroinflammatory Drugs and Anti-Dysentery Drugs

There is currently no specific scientific literature that documents the use of this compound as a direct starting material for the synthesis of anti-neuroinflammatory or anti-dysentery drugs. Research into novel anti-neuroinflammatory agents often focuses on scaffolds that can inhibit key inflammatory pathways, such as those involving cyclooxygenase-2 (COX-2), nitric oxide (NO) production, or the NF-κB signaling pathway. While various heterocyclic compounds, including certain furan derivatives, have been investigated for such properties, the synthetic lineage of these agents does not trace back to this compound in published studies. Similarly, the development of anti-dysentery drugs involves targeting specific pathogens, and the role of this particular compound as an intermediate is not established.

Development of Enzyme Inhibitors and Other Therapeutic Agents

The furan ring is present in numerous compounds designed as enzyme inhibitors. For example, derivatives containing a furan moiety have been developed as inhibitors for enzymes like the SARS-CoV-2 main protease. These inhibitors are typically designed through a process of library screening and structure-activity relationship (SAR) studies to optimize their binding to the enzyme's active site.

The development of such therapeutic agents involves synthesizing a library of related compounds to identify the most potent and selective inhibitors. While this compound could theoretically serve as a starting material for creating such a library—by modifying its alcohol group to introduce various pharmacophores—there are no specific reports of it being used for this purpose. The discovery of potent enzyme inhibitors often involves extensive screening and rational drug design, and the selection of starting materials is guided by a wide range of synthetic and strategic considerations.

Biological Interactions and Environmental Considerations

Metabolic Pathways and Biotransformation Studies

The metabolism of furan (B31954) derivatives, including 2-(5-Methylfuran-2-yl)ethanol, is a critical area of study due to the potential for the formation of reactive intermediates. While specific metabolic data for this compound is limited, the biotransformation of structurally similar furan compounds provides significant insights into its likely metabolic fate.

Furan Derivatives in Biological Systems

The metabolic activation of furan and its derivatives is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov This process often involves the oxidation of the furan ring, leading to the formation of highly reactive α,β-unsaturated dicarbonyls. nih.gov For instance, 2-methylfuran (B129897) (2-MF) undergoes metabolic activation by CYPs to form 3-acetylacrolein (AcA), a reactive metabolite. nih.govnih.govresearchgate.net This reactive intermediate can subsequently form adducts with cellular nucleophiles such as DNA and proteins. nih.gov

It is plausible that this compound follows a similar metabolic pathway. The furan ring is likely oxidized by CYP enzymes, potentially leading to a reactive enedial intermediate. Furthermore, the ethanol (B145695) side chain presents an additional site for metabolism. It could be oxidized to the corresponding aldehyde and then to a carboxylic acid. nih.gov These metabolic transformations can influence the toxicological profile of the compound.

Studies on other furan derivatives have shown that the nature of the substituents on the furan ring can influence the metabolic pathway and the reactivity of the resulting metabolites. nih.gov For example, the principal urinary metabolite of 5-methylfurfural (B50972) in rats is the glycine (B1666218) conjugate of 5-methylfuroic acid. inchem.org This suggests that oxidation of the side chain followed by conjugation is a significant detoxification pathway for some furan derivatives.

Interactions with Microorganisms in Biofuel Production

Furan derivatives are of interest in the context of biofuel production, both as potential next-generation biofuels and as inhibitory compounds generated during the pre-treatment of lignocellulosic biomass. researchgate.netundip.ac.id Compounds like 2,5-dimethylfuran (B142691) (DMF) are considered promising biofuel candidates due to their high energy density. researchgate.netundip.ac.id

During the fermentation process for bioethanol production, microorganisms such as the yeast Saccharomyces cerevisiae are employed. mdpi.com However, the efficiency of this process can be hampered by the presence of inhibitory compounds, including furan derivatives like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which are formed from the dehydration of sugars during biomass pretreatment. doi.org These compounds can negatively impact the growth and fermentative capacity of the microorganisms. researchgate.net

While there is no specific research on the interaction of this compound with microorganisms in biofuel production, its structural similarity to other furanic compounds suggests it could potentially influence microbial activity. Depending on its concentration, it might exert inhibitory effects on fermenting yeasts or bacteria. Conversely, some microorganisms have been shown to degrade furanic compounds, potentially utilizing them as a carbon source. researchgate.net Further research is needed to elucidate the specific interactions between this compound and key microorganisms used in biofuel production.

Environmental Fate and Transport Mechanisms

Degradation Pathways in Various Environmental Compartments

The environmental degradation of furan derivatives can occur through various biotic and abiotic processes. Hydrolysis is not expected to be a significant degradation pathway for compounds like furfuryl alcohol under typical environmental conditions, as they lack functional groups that are readily hydrolyzed. nih.gov

Biodegradation is likely to be a major degradation pathway for this compound. Microorganisms in soil and water can utilize organic compounds as a source of carbon and energy, leading to their breakdown. While specific studies on this compound are lacking, research on other biofuels like ethanol and biodiesel indicates that they are generally biodegradable in aquifer sediments. epa.gov The rate and extent of biodegradation will depend on various factors, including the microbial population, temperature, oxygen availability, and nutrient levels.

Photodegradation, the breakdown of compounds by sunlight, could also contribute to the degradation of this compound, particularly in surface waters and the atmosphere. Some furan-containing compounds have been shown to undergo oxidative decomposition, a process that can be photosensitized. nih.gov

Impact on Groundwater Resources

The potential for groundwater contamination by furan derivatives is a significant environmental concern. pcbiochemres.combgs.ac.uk Furans can enter groundwater through industrial discharges, spills, and leaking storage tanks. pcbiochemres.com Once in the subsurface, their transport will be governed by their solubility in water and their interaction with soil particles. Compounds with higher water solubility and lower adsorption to soil are more likely to leach into groundwater.

The presence of furan and its derivatives in groundwater has been documented at contaminated sites. pcbiochemres.com Long-term exposure to furan-contaminated groundwater can pose risks to human health. pcbiochemres.com The persistence of these compounds in the subsurface is a key factor in determining the duration and extent of groundwater contamination. While some furan derivatives are biodegradable, the conditions in groundwater (e.g., low oxygen levels) can limit the rate of degradation.

Advanced Analytical Methods for Detection in Complex Matrices

The accurate detection and quantification of furan derivatives in complex environmental and biological matrices are essential for assessing exposure and understanding their fate. Several advanced analytical techniques are available for this purpose.

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile and semi-volatile organic compounds, including furan derivatives. researchgate.netnih.govnih.gov For trace-level analysis, pre-concentration techniques such as headspace solid-phase microextraction (HS-SPME) are often employed. nih.govnih.gov This method involves extracting the volatile compounds from the sample matrix onto a coated fiber, which is then thermally desorbed into the GC-MS system for analysis.

The use of tandem mass spectrometry (GC-MS/MS) can provide even greater selectivity and sensitivity for the detection of target compounds in complex samples. mdpi.comdntb.gov.ua Isotope dilution methods, where a stable isotope-labeled version of the analyte is added to the sample as an internal standard, are often used to ensure accurate quantification. nih.gov

While specific methods for the analysis of this compound have not been extensively reported, the established methods for other furan derivatives could likely be adapted for its detection. Method development would involve optimizing the extraction conditions (e.g., SPME fiber coating, extraction time, and temperature) and the GC-MS/MS parameters (e.g., chromatographic column, temperature program, and mass transitions) to achieve the desired sensitivity and selectivity.

Table of Analytical Methods for Furan Derivatives

| Analytical Technique | Sample Matrix | Key Features | Reference |

|---|---|---|---|

| HS-SPME-GC-MS | Food, Fruit Juices | High sensitivity, solventless extraction | nih.govnih.gov |

| HS-SPME-GC-MS/MS | Food Commodities | High selectivity and sensitivity for complex matrices | mdpi.comdntb.gov.ua |

| Isotope Dilution Analysis | Various | High accuracy and precision in quantification | nih.gov |

Separation and Detection in Food Matrices

The analysis of furanic compounds like this compound in food is challenging due to the complexity of the food matrix and the often trace-level concentrations of the analytes. The chosen methods must be sensitive, selective, and robust. Based on established protocols for similar furan derivatives, the most applicable techniques involve volatile and semi-volatile compound analysis methodologies. mdpi.comnih.gov

Extraction and Sample Preparation

Given the semi-volatile nature anticipated for this compound, sample preparation is critical for its effective isolation from the food matrix. Headspace-based techniques are the most common and effective methods for extracting furan derivatives from food samples. acs.orgresearchgate.net

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, highly efficient technique for extracting volatile and semi-volatile compounds. nih.gov For a compound like this compound, a sample would be placed in a sealed vial and gently heated to allow the compound to volatilize into the headspace. An SPME fiber, coated with a specific stationary phase, is then exposed to the headspace, where it adsorbs the analyte. researchgate.net The fiber is subsequently transferred to the injector of a gas chromatograph for thermal desorption and analysis. nih.gov The choice of fiber coating is crucial for efficient extraction; common coatings for similar analytes include Carboxen/Polydimethylsiloxane (CAR/PDMS). acs.org

Static Headspace (HS): In this technique, a portion of the headspace gas from the heated sample vial is directly injected into the gas chromatograph. This method is simpler than SPME but may offer lower sensitivity. researchgate.net

Chromatographic Separation and Detection

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for the analysis of furan derivatives. atslab.com Gas chromatography provides the necessary separation of the target analyte from other volatile compounds in the sample extract. A capillary column, such as an HP-5MS, is often used to achieve good resolution of furan isomers and derivatives. mdpi.comresearchgate.net Following separation by GC, mass spectrometry provides definitive identification based on the compound's unique mass spectrum and sensitive quantification. atslab.com For enhanced selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS) can be employed, which is particularly useful for complex food matrices. mdpi.comnih.gov

Liquid Chromatography (LC): While GC-MS is more common for furan derivatives, High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a mass spectrometer could also be applicable, particularly for less volatile furan compounds or for simultaneous analysis with other non-volatile components. nih.govnih.gov

The table below summarizes the typical performance of analytical methods used for furan derivatives that would be applicable to this compound.

| Parameter | HS-SPME-GC-MS/MS nih.gov | Static HS-GC-MS researchgate.net | HPLC-DAD nih.gov |

| Typical Analytes | Furan, 2-Methylfuran, Furfuryl alcohol, 2-Acetylfuran | Furfuryl alcohol | Furfuryl alcohol, 5-Hydroxymethylfurfural |

| Common Matrices | Fruit juice, Canned fish, Coffee, Baked goods | Snack foods, Ingredients | Coffee, Balsamic vinegar |

| Limit of Detection (LOD) | 0.001 - 1.071 ng/g | ~0.1 mg/kg (matrix dependent) | 0.11 - 0.76 µg/mL |

| Limit of Quantitation (LOQ) | 0.003 - 3.571 ng/g | 0.5 mg/kg or less | 0.35 - 2.55 µg/mL |

| Recovery (%) | 76 - 117% | 80 - 120% | ≥ 89.9% |

| Precision (RSD%) | 1 - 20% | < 20% | ≤ 4.5% |

This table presents data inferred from studies on structurally similar furan derivatives.

Techniques for Environmental Monitoring

The presence of this compound in the environment would likely stem from sources such as biomass burning or industrial emissions. copernicus.orgnih.gov Monitoring for this semi-volatile organic compound (SVOC) in air, water, or soil would require specialized sampling and analytical techniques. researchgate.netsgs.com

Air Monitoring

Active Sampling: This involves drawing a known volume of air through a sorbent tube using a pump. The sorbent material, such as Porapak Q or a carbon-based sorbent, traps the SVOCs. cdc.gov The trapped compounds are later desorbed, typically using thermal desorption, and analyzed by GC-MS. nih.gov This method allows for the precise quantification of the compound's concentration in the air.

Passive Sampling: Passive air samplers collect SVOCs from the air without the use of a pump. They rely on the natural diffusion of the compounds onto a sorbent medium over a longer period. This method is cost-effective for long-term monitoring and identifying pollution hotspots, though it typically provides time-averaged concentrations rather than specific short-term data. researchgate.net

Real-time Analysis: For some volatile organic compounds (VOCs) and SVOCs, real-time monitoring can be achieved using techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), which can provide immediate data on ambient concentrations and is particularly useful for tracking emissions from sources like biomass burning. researchgate.net

Water and Soil Monitoring

Analysis in water and soil requires an initial extraction step to isolate the compound from the matrix before instrumental analysis. sgs.com

Extraction: For water samples, liquid-liquid extraction or solid-phase extraction (SPE) are common methods. For soil and other solid samples, techniques like Soxhlet extraction, microwave-assisted extraction, or ultrasonic extraction are used to separate the analyte from the solid matrix. sgs.com

Analysis: As with food matrices, GC-MS is the primary analytical technique for identifying and quantifying SVOCs in environmental extracts. thermofisher.com For certain applications, especially if the compound is present with other polar, non-volatile contaminants, LC-MS may be employed. sgs.com

The following table outlines common techniques for monitoring semi-volatile organic compounds in the environment, which would be applicable for this compound.

| Technique | Matrix | Sampling/Extraction Method | Analytical Method | Key Features |

| Active Air Sampling | Air | Sorbent Tube (e.g., Porapak Q, Tenax) | Thermal Desorption-GC-MS | Quantitative, suitable for specific time periods. nih.govcdc.gov |

| Passive Air Sampling | Air | Diffusive Sampler with Sorbent | Thermal Desorption-GC-MS | Time-averaged concentrations, cost-effective for long-term monitoring. researchgate.net |

| Water Analysis | Water | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | GC-MS, LC-MS | Isolates trace contaminants from aqueous samples. sgs.com |

| Soil/Solid Analysis | Soil, Sediment | Soxhlet, Ultrasonic, or Microwave-Assisted Extraction | GC-MS, LC-MS | Efficiently removes analyte from complex solid matrices. sgs.com |

Q & A

Q. What are the primary synthetic routes for preparing 2-(5-Methylfuran-2-yl)ethanol?

- Methodological Answer : The compound can be synthesized via reductive pathways starting from 5-methylfurfural derivatives. A common approach involves:

Vinylation : Reacting 5-methylfurfural with a vinylating agent (e.g., vinyl magnesium bromide) under basic conditions to form a vinyl-furan intermediate .

Reduction : Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) or chemical reduction (e.g., NaBH₄/LiAlH₄) to convert the aldehyde group to a hydroxymethyl or ethanol moiety .